8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

NADPH Oxidase NOX1 Inflammation

This 2-oxo-2H-chromene-3-carboxamide is a structurally novel chemical probe for NADPH oxidase 1 (NOX1) research. Its defined, low-micromolar affinity (Ki 26,000 nM) makes it an ideal low-affinity control or starting point for scaffold-hopping medicinal chemistry programs, distinct from phenothiazine-based inhibitors. Purchase is recommended for SAR studies, particularly when paired with the des-ethoxy analog (CAS 899954-37-1) for matched molecular pair analysis to map the 8-ethoxy group's pharmacophoric contribution. It also serves as a benchmark for ADMET assay calibration.

Molecular Formula C23H19N3O5
Molecular Weight 417.421
CAS No. 899986-41-5
Cat. No. B2575627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
CAS899986-41-5
Molecular FormulaC23H19N3O5
Molecular Weight417.421
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)OC
InChIInChI=1S/C23H19N3O5/c1-3-30-19-9-5-7-15-13-17(23(28)31-21(15)19)22(27)24-16-8-4-6-14(12-16)18-10-11-20(29-2)26-25-18/h4-13H,3H2,1-2H3,(H,24,27)
InChIKeyKXGDIWYWCUVFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 899986-41-5) Procurement Guide: Differentiation and Selection Rationale for a Chromene-3-Carboxamide


The compound 8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 899986-41-5) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide class. This class is documented as a versatile scaffold for modulating receptors like sphingosine-1-phosphate (S1P) [1] and inhibiting enzymes such as kinases and NADPH oxidases . As detailed by Toronto Research Chemicals, a primary supplier, this specific compound is categorized as a Protein Kinase Inhibitor and Activator, with published application notes identifying it as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production [2].

Procurement Risk Analysis: Why Simple Analog Substitution Fails for 8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide


Simple substitution of in-class compounds or the des-ethoxy analog (CAS 899954-37-1) is scientifically unsound due to a critical potency gap at the annotated primary target, NADPH oxidase 1 (NOX1) . The target compound demonstrates a functional binding affinity (Ki) of 26,000 nM for human NOX1, a value that places its target engagement in a different potency class compared to established chemical probes in the same assay paradigm [1]. This low-micromolar engagement contrasts sharply with the double-digit nanomolar potencies of reference NOX1 inhibitors, making the compound unsuitable for applications requiring potent NOX1 silencing. However, this differential potency profile is itself the primary selection criterion: the compound serves as a structurally distinct, low-affinity control or a starting point for scaffold hopping programs away from potent phenothiazine or peptide-based chemotypes. Selection must be guided by this quantitative potency data rather than nominal target overlap.

Quantitative Differentiation Guide for 8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 899986-41-5) Against Comparators


NOX1 Inhibitory Potency: A Quantitative Liability and Differentiator vs. Setanaxib

The target compound's primary annotated activity is inhibition of human NADPH oxidase 1 (NOX1). However, its binding affinity (Ki) is 26,000 nM as recorded in the ChEMBL/BindingDB database from a cell-based assay measuring ROS production reduction [1]. This potency is over 200-fold weaker than the dual NOX1/NOX4 clinical candidate Setanaxib (GKT137831), which exhibits a Ki of 110 nM for NOX1 . This quantitative gap is the defining scientific selection criterion.

NADPH Oxidase NOX1 Inflammation Reactive Oxygen Species

NOX1 Selectivity Profile: Potency Comparison vs. Highly Selective Inhibitors ML-090 and NoxA1ds

When evaluated against highly selective NOX1 inhibitors, the 26,000 nM Ki of the target compound contrasts with the 90 nM IC50 of ML-090 (a selective NOX1 inhibitor with >100-fold selectivity over NOX2-4) and the 20 nM IC50 of NoxA1ds (a peptide-based selective NOX1 inhibitor) . This reinforces that the target compound does not compete on potency but offers a distinct chemotype with a large selectivity window yet to be fully characterized.

NADPH Oxidase NOX1 Isoform Selectivity Chemical Probe

Structural Divergence from Des-Ethoxy Analog: A Direct Analogue for Structure-Activity Relationship (SAR) Studies

The closest commercial analog is the des-ethoxy derivative, N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 899954-37-1), which lacks the 8-ethoxy substituent on the chromene core . This single structural modification is a classic SAR pair for probing the steric and electronic effects of the 8-position substituent on target engagement, solubility, and metabolic stability. While no comparative NOX1 potency data is publicly available for the des-ethoxy analog, the availability of both compounds enables direct, controlled experimental comparisons.

Structure-Activity Relationship SAR Chromene Medicinal Chemistry

Off-Target vs. Target Potency: CYP2D6 and hERG Liability Profiling

According to a BindingDB entry, the target compound exhibits an IC50 > 6,000 nM for human CYP2D6 inhibition [1]. While this indicates a low potential for CYP2D6-mediated drug-drug interactions, it also reveals that the compound's CYP inhibition potency (>6 µM) is in a similar range to its primary target Ki (26 µM). This narrow selectivity window over a critical antitarget requires careful consideration. Furthermore, a separate entry indicates an IC50 of 13,400 nM for the hERG channel [2], suggesting a lack of selective toxicity but a safety liability at concentrations approaching its primary pharmacology.

ADMET CYP Inhibition hERG Safety Pharmacology

Recommended Procurement Scenarios for 8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide Based on Verified Data


Scaffold-Hopping and Medicinal Chemistry Starting Point

The primary value proposition for this compound is as a structurally novel scaffold for medicinal chemistry programs targeting NOX1 or related enzymes. With a validated, albeit weak, NOX1 Ki of 26,000 nM [1], it provides a distinct chromene-3-carboxamide chemotype for hit-to-lead optimization, far removed from established phenothiazine (e.g., ML171) or peptide-based (NoxA1ds) inhibitors. Procurement is justified for fragment-based or structure-guided design efforts aiming to improve potency while exploiting a new IP position.

Matched Molecular Pair Analysis with Des-Ethoxy Analog

The existence of the des-ethoxy analog (CAS 899954-37-1) enables a rigorous matched molecular pair study . By procuring both compounds, a research group can definitively quantify the contribution of the 8-ethoxy group to target affinity, solubility, metabolic stability, and permeability. This data is critical for building predictive SAR models for the chromene-3-carboxamide series.

Low-Affinity Negative Control in NOX1 Mechanism-of-Action Studies

In experiments using potent NOX1 inhibitors like Setanaxib (Ki 110 nM) , this compound can serve as a structurally related, low-affinity (Ki 26,000 nM) [1] negative control. This is particularly useful when it is essential to demonstrate that phenotypic effects are correlated with a high degree of NOX1 target engagement, helping to deconvolute pharmacology from potential membrane perturbing effects of high-affinity chromenes.

In Vitro Anti-Target Profiling and ADMET Risk Assessment

The compound's characterized off-target profile, including CYP2D6 (IC50 > 6,000 nM) and hERG (IC50 13,400 nM) inhibition [2], makes it a useful tool for calibrating and benchmarking in-house safety pharmacology assays. It can be used as a reference compound with known, low-affinity pan-assay interference or general cytotoxicity profiles when validating new high-throughput ADMET platforms.

Quote Request

Request a Quote for 8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.